N-[2-(propylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-[2-(PROPYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H25N3O4S2. This compound is notable for its unique structure, which includes a piperidine ring, a thiophene sulfonyl group, and a propylcarbamoyl phenyl group. It is used in various scientific research applications due to its diverse chemical properties.
Properties
Molecular Formula |
C20H25N3O4S2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[2-(propylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H25N3O4S2/c1-2-11-21-20(25)16-6-3-4-7-17(16)22-19(24)15-9-12-23(13-10-15)29(26,27)18-8-5-14-28-18/h3-8,14-15H,2,9-13H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
JLXHDPSTRSDTGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PROPYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene sulfonyl group, and the attachment of the propylcarbamoyl phenyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride under controlled conditions.
Attachment of Propylcarbamoyl Phenyl Group: This step may involve carbamoylation reactions using propyl isocyanate and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(PROPYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(PROPYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(PROPYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(PROPYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE
- N-[2-(PROPYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
N-[2-(PROPYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
